5'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one
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Overview
Description
5’-Hydroxyspiro[cyclopropane-1,3’-indolin]-2’-one is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to an indolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Hydroxyspiro[cyclopropane-1,3’-indolin]-2’-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an indole derivative with a cyclopropane precursor in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5’-Hydroxyspiro[cyclopropane-1,3’-indolin]-2’-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The indolinone moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of acids or bases, depending on the type of substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce a fully saturated spirocyclic compound.
Scientific Research Applications
5’-Hydroxyspiro[cyclopropane-1,3’-indolin]-2’-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5’-Hydroxyspiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets. The hydroxyl group and the spirocyclic structure allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,3’-oxindole]: Similar structure but with an oxindole moiety.
Spiro[cyclopropane-1,3’-pyrrolidine]: Contains a pyrrolidine ring instead of an indolinone.
Spiro[cyclopropane-1,3’-benzofuran]: Features a benzofuran ring.
Uniqueness
5’-Hydroxyspiro[cyclopropane-1,3’-indolin]-2’-one is unique due to the presence of both a hydroxyl group and a spirocyclic structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H9NO2 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
5-hydroxyspiro[1H-indole-3,1'-cyclopropane]-2-one |
InChI |
InChI=1S/C10H9NO2/c12-6-1-2-8-7(5-6)10(3-4-10)9(13)11-8/h1-2,5,12H,3-4H2,(H,11,13) |
InChI Key |
VLDMMYXXHAWANV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C3=C(C=CC(=C3)O)NC2=O |
Origin of Product |
United States |
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